3-Chlorobenzhydrazide
Overview
Description
3-Chlorobenzhydrazide is an organic compound with the molecular formula C7H7ClN2O. It is a white crystalline solid with a melting point of approximately 146-148°C . This compound is known for its applications in various chemical reactions and industrial processes.
Synthetic Routes and Reaction Conditions:
Chlorinated Ammonia Method: Benzoyl hydrazine reacts with ammonia chloride to produce this compound.
Chlorination Method: Benzoyl hydrazine reacts with thionyl chloride to form this compound.
Industrial Production Methods:
- The industrial production of this compound typically involves the chlorination of benzoic acid derivatives followed by hydrazine treatment under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form corresponding amines or other reduced products.
Substitution: This compound can participate in substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated benzoic acids, while reduction can produce chlorinated anilines.
Scientific Research Applications
3-Chlorobenzhydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: This compound is utilized in biochemical assays and as a reagent in the study of enzyme mechanisms.
Industry: this compound is employed in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism by which 3-Chlorobenzhydrazide exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and proteins, altering their activity and function.
Pathways Involved: The compound may influence various biochemical pathways, including those involved in oxidative stress, signal transduction, and metabolic processes.
Comparison with Similar Compounds
- 4-Chlorobenzhydrazide
- 2-Chlorobenzhydrazide
- 3-Bromobenzhydrazide
Comparison:
Biological Activity
3-Chlorobenzhydrazide (CBH) is a compound that has garnered attention in recent years for its diverse biological activities, particularly in the fields of oncology and antifungal research. This article explores the various aspects of its biological activity, supported by case studies and research findings.
Chemical Structure and Properties
This compound is characterized by the molecular formula and a molecular weight of approximately 170.596 g/mol. Its structure includes a benzene ring substituted with a chlorinated hydrazide group, which is crucial for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C7H7ClN2O |
Molecular Weight | 170.596 g/mol |
CAS Number | 1673-47-8 |
IUPAC Name | 3-chlorobenzohydrazide |
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit the activity of lysine-specific demethylase 1A (LSD1), an enzyme often overexpressed in various cancers. This inhibition leads to cell cycle arrest and apoptosis in several cancer cell lines, including:
- Lung Cancer (A549)
- Colon Cancer (HCT-116)
- Breast Cancer (MCF-7)
- Acute Promyelocytic Leukemia (NB4)
Case Study: Cell Proliferation Assay
In a study assessing the antiproliferative effects of CBH, researchers utilized the MTT assay to evaluate cell viability. The results indicated that treatment with CBH at concentrations as low as 25 µM resulted in significant cell death, particularly in HCT-116 and NB4 cell lines. The following table summarizes the findings:
Cell Line | Treatment Concentration (µM) | % Cell Death after 48h |
---|---|---|
HCT-116 | 25 | ~20% |
NB4 | 25 | ~80% |
These results suggest that CBH exhibits a promising profile as an anticancer drug candidate due to its ability to induce apoptosis selectively in cancer cells while sparing normal cells.
Antifungal Activity
In addition to its anticancer properties, this compound has been reported to possess antifungal activity. A study indicated that it effectively inhibited the growth of various fungal strains, making it a potential candidate for developing antifungal therapies.
Case Study: Antifungal Efficacy
The antifungal activity was evaluated against several pathogenic fungi, and the results demonstrated that CBH exhibited significant inhibition, comparable to established antifungal agents. The compound's mechanism appears to involve disrupting fungal cell wall synthesis, although further studies are needed to elucidate the exact pathways involved.
Mechanistic Insights
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of LSD1 : By inhibiting this enzyme, CBH alters gene expression patterns associated with cell proliferation and apoptosis.
- Iron Metabolism Disruption : Similar to other hydrazides, it may affect iron metabolism within cells, which is critical for cancer cell survival.
- Cell Cycle Modulation : CBH has been shown to alter cell cycle distribution, particularly increasing the S phase while reducing G1 phase populations in treated cells.
Properties
IUPAC Name |
3-chlorobenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c8-6-3-1-2-5(4-6)7(11)10-9/h1-4H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRDZSRVSVNQRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20168272 | |
Record name | 3-Chlorobenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20168272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1673-47-8 | |
Record name | 3-Chlorobenzohydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1673-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chlorobenzohydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001673478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chlorobenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20168272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chlorobenzohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.284 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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